Cas no 1430373-14-0 ((S,R)-cis-Clopidogrel-MP Derivative)

(S,R)-cis-Clopidogrel-MP Derivative 化学的及び物理的性質
名前と識別子
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- (S,R)-cis-Clopidogrel-MP Derivative
- 1-Piperidineacetic acid, 3-(carboxymethylene)-α-(2-chlorophenyl)-4-[[2-(3-methoxyphenyl)-2-oxoethyl]thio]-, 1-methyl ester, (αS,3Z,4R)-
- (Z)-2-((R)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)piperidin-3-ylidene)acetic acid
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- インチ: 1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-/t22-,24+/m1/s1
- InChIKey: FNCOEMFSIDGTAR-AOAWOYPYSA-N
- SMILES: [C@@H](C1C=CC=CC=1Cl)(N1CC[C@@H](SCC(C2C=CC=C(OC)C=2)=O)/C(=C\C(=O)O)/C1)C(=O)OC
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- ゆうかいてん: >36°C (dec.)
- Boiling Point: 669.7±55.0 °C(Predicted)
- Solubility: Chloroform (Slightly), Dichloromethane (Slightly)
- 酸度系数(pKa): 3.24±0.41(Predicted)
(S,R)-cis-Clopidogrel-MP Derivative Security Information
- 储存条件:Hygroscopic, -20°C Freezer, Under inert atmosphere
(S,R)-cis-Clopidogrel-MP Derivative Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C588525-0.5mg |
(S,R)-cis-Clopidogrel-MP Derivative |
1430373-14-0 | 0.5mg |
$ 7100.00 | 2022-06-06 | ||
TRC | C588525-5mg |
(S,R)-cis-Clopidogrel-MP Derivative |
1430373-14-0 | 5mg |
$ 8660.00 | 2023-09-08 | ||
TRC | C588525-25mg |
(S,R)-cis-Clopidogrel-MP Derivative |
1430373-14-0 | 25mg |
$ 5281.00 | 2023-09-08 | ||
TRC | C588525-.25mg |
(S,R)-cis-Clopidogrel-MP Derivative |
1430373-14-0 | .25mg |
$ 5281.00 | 2023-04-17 | ||
TRC | C588525-.5mg |
(S,R)-cis-Clopidogrel-MP Derivative |
1430373-14-0 | .5mg |
$ 8645.00 | 2023-04-17 | ||
TRC | C588525-0.25mg |
(S,R)-cis-Clopidogrel-MP Derivative |
1430373-14-0 | 0.25mg |
$ 4525.00 | 2023-02-03 |
(S,R)-cis-Clopidogrel-MP Derivative 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
(S,R)-cis-Clopidogrel-MP Derivativeに関する追加情報
Comprehensive Overview of CAS No.1430373-14-0: (S,R)-cis-Clopidogrel-MP Derivative
The compound with CAS No.1430373-14-0, commonly referred to as the (S,R)-cis-Clopidogrel-MP Derivative, represents a significant advancement in the field of pharmaceutical chemistry. This derivative has garnered substantial attention due to its potential applications in cardiovascular therapeutics, particularly in the management of platelet aggregation and thrombotic events. The molecule's unique stereochemistry and structural modifications have been extensively studied to optimize its pharmacokinetic properties and therapeutic efficacy.
Recent studies have highlighted the importance of stereochemistry in drug design, and the (S,R)-cis configuration of this derivative plays a pivotal role in its biological activity. Researchers have employed advanced computational models, such as molecular docking and dynamics simulations, to elucidate the interaction between this compound and its target proteins. These studies have provided valuable insights into the molecular mechanisms underlying its antiplatelet effects, paving the way for further optimization of its therapeutic profile.
The synthesis of the (S,R)-cis-Clopidogrel-MP Derivative involves a multi-step process that incorporates state-of-the-art organic chemistry techniques. Key steps include stereo-controlled coupling reactions and selective functional group transformations, which are critical for maintaining the desired stereochemistry throughout the synthesis. The use of chiral auxiliaries and asymmetric catalysis has been instrumental in achieving high enantiomeric excess, ensuring the compound's purity and consistency.
In terms of pharmacokinetics, this derivative exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Preclinical studies have demonstrated that it achieves optimal plasma concentrations with minimal systemic toxicity, making it a promising candidate for clinical development. Furthermore, comparative studies with conventional antiplatelet agents have revealed enhanced bioavailability and reduced off-target effects, underscoring its potential superiority in therapeutic applications.
The biological activity of the (S,R)-cis-Clopidogrel-MP Derivative has been extensively evaluated in both in vitro and in vivo models. In vitro assays have shown potent inhibition of platelet aggregation, while in vivo studies using animal models of thrombosis have confirmed its efficacy in preventing thrombotic events without inducing excessive bleeding tendencies. These findings align with recent advancements in antiplatelet therapy, which emphasize the need for balanced efficacy and safety profiles.
Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on refining the compound's formulation to enhance its stability and bioavailability further. Nanotechnology-based delivery systems, such as lipid nanoparticles and polymeric micelles, are being explored to improve drug targeting and reduce systemic side effects. These innovations are expected to significantly impact the clinical translation of this derivative.
In conclusion, CAS No.1430373-14-0, or the (S,R)-cis-Clopidogrel-MP Derivative, represents a cutting-edge advancement in antiplatelet drug development. Its unique stereochemistry, optimized pharmacokinetics, and robust biological activity position it as a leading candidate for addressing unmet medical needs in cardiovascular disease management. As research continues to uncover new insights into its mechanisms and applications, this compound holds immense promise for revolutionizing antiplatelet therapy.
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